N-(4-Hydroxyphenyl)stearamide

Description

Historical Context and Structural Class Significance

N-(4-Hydroxyphenyl)stearamide belongs to the class of N-acylphenylethanolamines. This family of compounds is structurally related to endocannabinoids, which are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The structural similarity has prompted investigations into the biological activities of various N-acylphenylethanolamines. Historically, related compounds have been studied for their potential pharmacological effects. For instance, N-(4-hydroxyphenyl) retinamide (B29671) (4HPR), also known as fenretinide, a synthetic derivative of all-trans-retinoic acid, has been extensively researched for its role in cellular processes like apoptosis. mdpi.compreprints.org The core structure, featuring a fatty acid amide linked to a phenolic group, is a key determinant of its physicochemical and biological properties.

Research Rationale and Scientific Inquiry Drivers for this compound

The primary drivers for research into this compound stem from its potential applications across various fields. Its antioxidant properties have made it a candidate for use as a stabilizer in polymers like polyethylene (B3416737) and polyamides, as well as in rubber compositions to improve physical properties such as flex fatigue resistance. google.comchemicalmatter.com In the realm of materials science, it has been explored as an additive in lubricants and coatings for its anti-wear and anti-corrosion capabilities. chemicalmatter.com Furthermore, its potential biological activities, including antioxidant and anti-inflammatory effects, have spurred interest in its use in skincare and other pharmaceutical applications. chemicalmatter.com The structural analogy to bioactive lipids also drives inquiry into its potential modulation of enzymatic pathways, such as those involving fatty acid amide hydrolase (FAAH). mdpi.com

Overview of Current Research Landscape and Key Unanswered Questions in this compound Research

The current research landscape for this compound is multifaceted. In materials science, investigations continue to focus on its efficacy as an antioxidant and stabilizer in various polymers and industrial products. google.comgoogle.comgoogle.comgoogleapis.com In the biomedical field, research is geared towards elucidating its mechanisms of action, particularly its antioxidant and potential anti-inflammatory properties. chemicalmatter.com A significant area of ongoing inquiry involves understanding its interaction with biological systems, including its metabolic fate and potential molecular targets. nih.gov

Key unanswered questions that researchers are actively trying to address include:

What are the precise molecular mechanisms underlying its antioxidant and other biological activities?

What are its specific metabolic pathways and byproducts in biological systems?

Can its structure be modified to enhance specific biological activities or improve its properties for material science applications?

What are the full range of its potential applications in pharmacology and materials science?

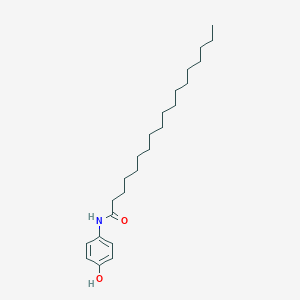

Structure

2D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASWBJXTHOXPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059287 | |

| Record name | N-(4-Hydroxyphenyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-99-1 | |

| Record name | N-(4-Hydroxyphenyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoyl-p-aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Hydroxyphenyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-hydroxyphenylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

N-(4-Hydroxyphenyl)stearamide is a white to off-white powder with the following properties: google.comchemicalbook.com

| Property | Value |

| Chemical Formula | C24H41NO2 nih.govscbt.com |

| Molecular Weight | 375.6 g/mol nih.gov |

| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide nih.gov |

| CAS Number | 103-99-1 nih.govscbt.com |

| Melting Point | 131-134 °C google.comlookchem.com |

| Boiling Point | 542.3 °C at 760 mmHg lookchem.com |

| Solubility | Information on its solubility in various solvents is crucial for its application and analysis. While not readily soluble in water, it shows solubility in solvents like isopropyl alcohol and dimethyl sulfoxide (B87167) (DMSO). psu.edu |

| Spectral Data | Spectral data is essential for its identification and characterization. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). raco.catnih.govopenaccessjournals.comopenaccessjournals.com |

Molecular and Cellular Mechanisms of N 4 Hydroxyphenyl Stearamide Action

Identification and Characterization of Molecular Targets of N-(4-Hydroxyphenyl)stearamide

The initial step in understanding the biological impact of any compound is to identify its molecular targets within the cell. For this compound, this information is not available in published literature.

Protein-Ligand Interactions and Binding Kinetics

There are currently no publicly accessible studies that have identified specific protein binding partners for this compound. Research detailing the affinity, specificity, and kinetics of its interaction with any biological protein is absent.

Enzymatic Activity Modulation and Inhibition Profiles

While derivatives of p-aminophenol have been studied for their effects on various enzymes, there is no specific data available regarding the modulation or inhibition of any enzyme by this compound. One study investigating the estrogenic activity of various phenolic additives found that this compound did not exhibit detectable activity in an in vitro yeast bioassay, suggesting a lack of significant interaction with the estrogen receptor in that system. nih.gov

Intracellular Signaling Pathway Perturbations by this compound

The capacity of a compound to influence cellular function is often mediated through its effects on intracellular signaling pathways. However, the impact of this compound on these critical communication networks remains uninvestigated.

Receptor Activation and Downstream Cascades

There is no scientific evidence to suggest that this compound activates any specific cell surface or intracellular receptors, nor are there any studies detailing its influence on the subsequent downstream signaling cascades that would follow such an activation.

Modulation of Second Messenger Systems

Second messengers are crucial intracellular molecules that relay signals from receptors to effector molecules. The scientific literature lacks any information on whether this compound affects the levels or activities of common second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions.

Gene Expression and Proteomic Alterations Induced by this compound

A comprehensive understanding of a compound's cellular effects includes an analysis of its ability to alter the expression of genes and the protein landscape of the cell. For this compound, this level of analysis has not been reported. There are no available studies that have utilized techniques such as microarray analysis, RNA sequencing, or proteomic mass spectrometry to profile the changes induced by this compound in any cell type.

Based on a comprehensive review of available scientific literature, there is a significant scarcity of specific research data concerning the detailed molecular and cellular mechanisms of this compound as outlined in the requested article structure. The majority of published studies focus on a similarly named but distinct compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), which has a different chemical structure and biological activity profile.

Information regarding this compound is largely confined to chemical databases, patents for industrial applications such as in rubber compositions google.com, and supplier catalogues scbt.comaccelachem.comsigmaaldrich.comnih.gov. There is no substantive, publicly available research that details its effects on transcriptional and translational regulation, post-translational modifications, cell viability, apoptosis, autophagy, stress response pathways, or mitochondrial function.

Due to the strict instruction to focus solely on this compound and the lack of available scientific evidence in the specified areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation or the incorrect application of data from other compounds, which would compromise the scientific integrity of the content.

Therefore, the following sections of the requested article cannot be completed based on current scientific knowledge:

Pharmacological Profiling and Preclinical Investigations of N 4 Hydroxyphenyl Stearamide

In Vitro Efficacy Studies of N-(4-Hydroxyphenyl)stearamide in Cellular Models

In vitro studies are crucial for determining the potential biological activity of a compound at the cellular level. For this compound, the primary focus of the limited available research has been on its potential estrogenic activity.

Concentration-Response Relationships in Cellular Systems

A key aspect of in vitro analysis is establishing a concentration-response relationship to understand a compound's potency. In a study utilizing a recombinant yeast estrogen assay, this compound was screened for its ability to induce an estrogenic response. The results indicated that the compound did not exhibit detectable estrogenic activity in this cellular system at the concentrations tested. nih.gov

Table 1: Estrogenic Activity of this compound in a Yeast Bioassay

| Compound | CAS Registry No. | Estrogenic Activity | Molecular Weight |

| This compound | 103-99-1 | Not Detected | 375.6 |

Data from a study assessing estrogenic activity relative to 17β-estradiol. "Not Detected" indicates no significant response in the assay. nih.gov

Mechanistic Efficacy in Specific Disease-Relevant Assays

Currently, there is a lack of published data on the mechanistic efficacy of this compound in specific disease-relevant assays. Further research would be necessary to explore its potential effects on various cellular pathways implicated in disease.

In Vivo Studies of this compound in Animal Models of Disease

In vivo studies in animal models are essential for evaluating the efficacy and pharmacological effects of a compound in a whole-organism context.

Efficacy Assessment in Disease Progression Models

There are no available scientific reports detailing the assessment of this compound's efficacy in animal models of disease progression.

Pharmacodynamics and Biomarker Modulation

Information regarding the pharmacodynamic properties of this compound and its ability to modulate relevant biomarkers in animal models is not present in the current body of scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research of this compound

The characterization of a compound's ADME profile is fundamental to understanding its pharmacokinetic behavior. This includes how it is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

There is a notable absence of published research specifically detailing the absorption, distribution, metabolism, and excretion properties of this compound.

Table 2: Summary of Available ADME Data for this compound

| ADME Parameter | Finding |

| Absorption | No data available |

| Distribution | No data available |

| Metabolism | No data available |

| Excretion | No data available |

Metabolic Pathways and Enzyme Identification

Scientific literature available in the public domain does not currently provide specific details on the metabolic pathways of this compound. The biotransformation of this compound, including the specific enzymes responsible for its metabolism in biological systems, has not been extensively studied. While it is structurally composed of a stearic acid molecule and a p-aminophenol molecule, research detailing the cleavage of the amide bond or the subsequent metabolism of these components from the parent compound is not available. Therefore, the enzymatic processes, whether involving cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), or other enzyme families, remain uncharacterized for this compound.

Transporter Interactions and Cellular Uptake Mechanisms

There is a lack of specific research on the interactions of this compound with cellular transporters. Mechanisms governing its uptake into cells, such as whether it occurs via passive diffusion, facilitated diffusion, or active transport mediated by specific transporter proteins (e.g., from the ABC or SLC superfamilies), have not been documented in published studies. The compound is reported to be insoluble in water but soluble in polar organic solvents, which may suggest a potential for passive transport across lipid membranes, but experimental verification is required. guidechem.com

Excretion Routes and Metabolite Profiling

Detailed studies on the excretion routes and metabolite profiles of this compound are not available in the current scientific literature. Information regarding its absorption, distribution, the extent of its metabolism, and the pathways of elimination from the body (e.g., renal or biliary excretion) has not been established. Consequently, the identification and quantification of its metabolites in biological matrices such as urine, feces, or plasma have not been reported.

Toxicological Assessment and Safety Profiling of this compound (Mechanistic Focus)

Cytotoxicity and Genotoxicity Investigations

Comprehensive mechanistic studies detailing the cytotoxicity and genotoxicity of this compound are limited. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the compound is classified as a skin and eye irritant and may cause respiratory irritation. nih.govechemi.com These classifications suggest a potential for cytotoxic effects upon direct contact. However, detailed investigations into the underlying molecular mechanisms, such as the induction of apoptosis or necrosis, have not been published. Furthermore, there are no available studies, such as the Ames test or chromosomal aberration assays, that have evaluated the genotoxic potential of this compound. guidechem.comnih.gov

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from the European Chemicals Agency (ECHA) via PubChem. nih.gov

Organ-Specific Toxicity Mechanisms in Preclinical Models

Research focusing on the organ-specific toxicity mechanisms of this compound in preclinical models is not available in the public domain. The GHS classification indicates potential respiratory tract irritation upon single exposure, but the specific cellular or molecular events leading to this effect have not been elucidated in animal or in vitro models. nih.gov Studies investigating potential toxicity in other specific organs, such as the liver or kidneys, following acute or repeated exposure to the compound, have not been reported.

In Vitro and In Vivo Safety Biomarker Discovery

There is no published research on the discovery or validation of in vitro or in vivo safety biomarkers related to exposure or toxicity of this compound. The identification of specific molecular indicators that could signal target organ damage or adverse biological responses to the compound remains an uninvestigated area.

Table 2: Compound Identification

| Compound Name | Synonym(s) | CAS Number | Molecular Formula |

|---|

Structure Activity Relationship Sar and Computational Studies of N 4 Hydroxyphenyl Stearamide Analogs

Elucidation of Key Structural Determinants for Activity of N-(4-Hydroxyphenyl)stearamide Analogs

Key structural components crucial for activity include:

The Hydroxyphenyl Group: The phenolic hydroxyl group is a critical feature, often involved in hydrogen bonding with target receptors. Its position on the phenyl ring is vital. For instance, in related phenolic compounds, this group is essential for forming key interactions within the binding site.

The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. Modifications to this linker can alter the molecule's conformation and binding affinity.

The Stearamide Tail: This long, hydrophobic chain is fundamental for interactions with lipophilic pockets in target proteins. The length and saturation of this alkyl chain can significantly impact potency and selectivity.

SAR studies on analogous compounds have demonstrated that specific functional groups are indispensable for biological activity. For example, in a study of inhibitors of Naegleria fowleri enolase, the modification of hydroxamate and phosphonate (B1237965) functional groups on the core scaffold resulted in a loss of potency, confirming their necessity for the compound's action. rsc.org Similarly, research on anilinoquinazoline (B1252766) analogs showed that the presence of nitrogen atoms at specific positions (N1 and N3) was crucial for activity. drugdesign.org In another series of compounds, the introduction of selected hydrophobic ortho-substituents on an aroyl moiety attached to a piperazine (B1678402) ring led to the best inhibitory activity against tyrosinase. nih.gov These findings underscore that even subtle steric or electronic perturbations can lead to significant changes in biological outcomes, highlighting the importance of precise structural architecture. rsc.org

| Structural Feature | Observed Importance in Analogs | Potential Role in this compound Activity |

|---|---|---|

| Phenolic Hydroxyl Group | Crucial for activity; acts as a hydrogen bond donor. drugdesign.org | Forms key hydrogen bonds with target protein residues. |

| Amide Linkage | Provides structural rigidity and H-bonding capacity. | Orients the phenyl and stearoyl moieties correctly for binding. |

| Stearoyl Chain | Hydrophobic interactions are critical for binding. nih.gov | Occupies lipophilic pockets within the target's active site. |

| Substituents on Phenyl Ring | Ortho-substituents can enhance activity. nih.gov | Can modulate electronic properties and steric fit. |

Rational Design and Synthesis of Optimized this compound Analogs

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For this compound, this involves a targeted approach to synthesis, guided by SAR insights and computational modeling, to create analogs with improved properties.

One versatile method for generating a library of related compounds is the Ugi four-component reaction (U-4CR). nih.gov This one-pot multicomponent reaction allows for the condensation of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form α-acylaminoamides. nih.gov This strategy facilitates the creation of diverse structures, such as lipid-peptoids, by varying the inputs, including different fatty acids and amines. nih.gov For example, a library of lipid-peptoids was synthesized by systematically changing the position and length of long alkyl chains (C8, C12, C18). nih.gov

A general synthetic pathway for analogs involves reacting 4-Piperazin-1-yl phenol (B47542) with various benzoyl chloride derivatives in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov Another approach involves coupling the appropriate benzoic acid derivative with the phenol precursor using a coupling agent such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). nih.gov These methods allow for the systematic modification of the molecule to explore the chemical space around the parent compound.

| Analog/Derivative Class | Synthetic Strategy | Key Findings/Optimizations | Reference |

|---|---|---|---|

| Lipid-Peptoid Nanocomposites | Ugi four-component reaction (U-4CR) | Allows for variation in size and number of long chains, creating diverse structures similar to liposomal nanocomposites. | nih.gov |

| (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives | Reaction of 4-Piperazin-1-yl phenol with benzoyl chloride derivatives. | Introduction of ortho-substituents on the aroyl moiety enhanced tyrosinase inhibition. | nih.gov |

| Isosteviol-based 1,3-aminoalcohols | Stereoselective transformations from isosteviol. | Benzyl ester moiety and specific N-substitutions were found to be essential for antiproliferative activity. | mdpi.com |

| (4-Alkoxyphenyl)glycinamides | Design and synthesis of glycinamides and their bioisosteric 1,3,4-oxadiazoles. | 5-amino-1,3,4-oxadiazole derivatives showed improved potency and lower lipophilicity as GPR88 agonists. | nih.gov |

Computational Chemistry Approaches for this compound

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules, thereby guiding the rational design of new analogs. These in silico techniques provide deep insights into the molecular interactions that govern biological activity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. monash.edu This technique is instrumental in understanding the binding mode of this compound analogs and identifying key interactions.

In a study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers, molecular docking was used to correlate in silico results with experimental biological data. nih.gov The study revealed that the most potent ligands retained conserved hydrophobic interactions with residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov Such analyses help to visualize how the ligand fits into the binding pocket and which residues are crucial for establishing a stable complex.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes in a ligand-protein complex over time. imtm.cz This method is crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein.

For the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, MD simulations confirmed the stability of the ligand-acetylcholinesterase complex, with a low root mean square deviation (RMSD) value of 2.4 Å. nih.gov MD simulations on other systems, such as chalcone (B49325) derivatives, have also been used to analyze adsorption on surfaces, with results indicating a physisorption mechanism. imist.ma Furthermore, MD studies on TLR7 and TLR8 agonists revealed that van der Waals interactions were the primary driving force for selectivity. plos.org These simulations can quantify binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), providing a more accurate prediction of binding affinity. plos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scielo.br These models are valuable for predicting the activity of newly designed, unsynthesized compounds. europa.eu

Developing a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties, electronic properties, etc.), and using statistical methods to build and validate a predictive model. scielo.brnih.gov For a QSAR model to be considered satisfactory, it should have a high coefficient of determination (R²) and a low root-mean-square error (RMSE). e3s-conferences.org For example, a study on phosphodiesterase-4 (PDE-4) inhibitors developed QSAR models that were more robust and predictive than traditional ligand-based techniques by incorporating target-specific information. nih.gov Such models can significantly accelerate the discovery of new lead compounds by prioritizing which analogs to synthesize and test.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net Pharmacophore models are used as 3D queries in virtual screening to rapidly search large compound databases for molecules that possess these key features. frontiersin.org

This approach can be either ligand-based, derived from a set of active molecules, or structure-based, derived from a ligand-protein complex. researchgate.net For instance, a structure-based pharmacophore model for tubulin inhibitors was generated and used to screen a database, leading to the identification of five structurally diverse hits with significant inhibitory activity against several human tumor cell lines. nih.gov Similarly, a virtual screening workflow combining pharmacophore models, molecular docking, and MD simulations successfully identified novel inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This hierarchical screening process is an efficient strategy for identifying promising new lead compounds from vast chemical libraries.

Advanced Analytical and Biophysical Characterization of N 4 Hydroxyphenyl Stearamide

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the molecular structure of N-(4-Hydroxyphenyl)stearamide and assessing its purity by detecting and identifying any present impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure. bhu.ac.in

¹H NMR Spectroscopy : The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-hydroxyphenyl ring typically appear as distinct doublets in the downfield region (around 6.8-7.5 ppm) due to their specific electronic environment. The proton of the amide (N-H) group gives a signal that can vary in chemical shift depending on the solvent and concentration, but is often observed in the range of 8-9 ppm. The phenolic hydroxyl (O-H) proton also gives a characteristic signal. The long aliphatic chain of the stearamide moiety produces a series of signals in the upfield region (around 0.8-2.5 ppm), including a triplet for the terminal methyl group and a complex multiplet for the numerous methylene (B1212753) groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives a distinct resonance. Key signals include the carbonyl carbon of the amide group (around 170-175 ppm), the carbons of the aromatic ring (typically between 115-160 ppm), and the multiple signals from the aliphatic chain carbons (in the range of 14-40 ppm). The position of these signals confirms the connectivity of the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) Range | Assignment |

|---|---|---|

| ¹H | ~ 0.88 (t) | Terminal -CH₃ of stearoyl chain |

| ¹H | ~ 1.25 (m) | -(CH₂)₁₄- of stearoyl chain |

| ¹H | ~ 1.60 (p) | -CH₂- adjacent to -CH₂CO- |

| ¹H | ~ 2.20 (t) | -CH₂CO- of stearoyl chain |

| ¹H | ~ 6.78 (d) | Aromatic protons ortho to -OH |

| ¹H | ~ 7.35 (d) | Aromatic protons ortho to -NH- |

| ¹H | ~ 8.90 (s) | Amide -NH- |

| ¹H | ~ 9.20 (s) | Phenolic -OH |

| ¹³C | ~ 14.1 | Terminal -CH₃ |

| ¹³C | ~ 22.7 - 37.0 | Aliphatic -(CH₂)n- |

| ¹³C | ~ 115.5 | Aromatic CH (ortho to -OH) |

| ¹³C | ~ 122.0 | Aromatic CH (ortho to -NH-) |

| ¹³C | ~ 131.0 | Aromatic C (quaternary, attached to -NH-) |

| ¹³C | ~ 154.0 | Aromatic C (quaternary, attached to -OH) |

| ¹³C | ~ 172.5 | Amide C=O |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal mass of this compound is approximately 375.6 g/mol . nih.gov

When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺). The analysis of how this ion breaks apart (fragments) can help confirm the structure. Common fragmentation patterns for this compound include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides. libretexts.org

McLafferty Rearrangement : This can occur if the alkyl chain is sufficiently long, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the Amide Bond : The bond between the carbonyl carbon and the nitrogen atom can break, leading to characteristic fragment ions. A significant peak often observed corresponds to the hydroxyphenylaminium ion or related fragments.

The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which together create a unique fingerprint for the compound. msu.edu High-resolution mass spectrometry can provide the exact mass to four decimal places, allowing for the determination of the precise elemental composition. msu.edu

Table 2: Key Fragmentation Ions of this compound in MS

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 375 | [M]⁺ | Molecular Ion |

| 267 | [M - C₇H₆O]⁺ | Loss of the hydroxyphenyl group |

| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of the amide bond, forming p-aminophenol ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov Key absorptions include a broad band for the O-H stretch of the phenol (B47542) group (around 3300-3400 cm⁻¹), an N-H stretching band for the amide group (around 3300 cm⁻¹), a sharp and strong C=O stretching band for the amide carbonyl (around 1640-1680 cm⁻¹), and C-H stretching bands for the aliphatic chain (around 2850-2960 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The hydroxyphenyl group in this compound contains a chromophore that absorbs UV light. The spectrum typically shows a maximum absorption wavelength (λmax) in the UV region, which can be used for quantitative analysis and to confirm the presence of the aromatic ring. mu-varna.bg For instance, a related compound, N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl) ethenyl]phenylcarbo hydrazide, shows a λmax at 202 nm and another peak at 252 nm. mu-varna.bg

Chromatographic Techniques for Separation and Quantification of this compound

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for the analysis of this compound due to its non-volatile and thermally labile nature. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at the λmax of the compound. internationaloliveoil.org This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) : While direct GC analysis of this compound can be challenging due to its low volatility and polar functional groups, it can be performed after derivatization. Derivatization, such as silylation, converts the polar -OH and -NH groups into less polar, more volatile silyl (B83357) ethers and amides, making the compound suitable for GC analysis. sigmaaldrich.com When coupled with a Flame Ionization Detector (FID), GC can provide excellent quantification. For related fatty acid amides like stearamide and oleamide, GC methods using polar capillary columns have been developed. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is an ideal technique for analyzing this compound in complex matrices. The HPLC separates the compound from other components, and the mass spectrometer provides molecular weight confirmation and structural information from fragmentation patterns, allowing for unambiguous identification and quantification. ijper.org For MS-compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds. For this compound, derivatization is typically required prior to analysis. The gas chromatograph separates the derivatized analyte from other volatile components in the sample, and the mass spectrometer detects and identifies it based on its unique mass spectrum and fragmentation pattern. GC-MS offers high sensitivity and is excellent for identifying trace-level impurities, provided they are also amenable to the GC process. nih.gov The spectra obtained can be compared against established libraries like the NIST database for confident identification. ijper.org

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| NMR | Structural Elucidation | Detailed structural information, non-destructive | Lower sensitivity compared to MS |

| MS | Molecular Weight Determination, Structural Confirmation | High sensitivity, provides fragmentation data | Can require derivatization (for GC-MS) |

| IR | Functional Group Identification | Fast, provides fingerprint of functional groups | Limited for complex mixture analysis |

| UV-Vis | Quantification, Chromophore Identification | Simple, good for quantitative analysis | Low specificity |

| HPLC | Separation, Quantification | High resolution, suitable for non-volatile compounds | Can be time-consuming, solvent-intensive |

| GC | Separation, Quantification | High efficiency, excellent for volatile compounds | Requires derivatization for this compound |

| LC-MS | Identification, Quantification in Complex Matrices | High specificity and sensitivity, structural info | Higher cost and complexity |

Exploration of Therapeutic and Biotechnological Potential of N 4 Hydroxyphenyl Stearamide

Anti-Inflammatory and Immunomodulatory Research with N-(4-Hydroxyphenyl)stearamide

Currently, there is a notable absence of publicly available scientific literature detailing the anti-inflammatory and immunomodulatory properties of this compound. Extensive searches of scholarly databases have not yielded specific studies investigating its effects on cytokine modulation, immune cell regulation, or intervention in inflammatory signaling pathways. Therefore, a detailed analysis of its potential in this area cannot be provided at this time.

Cytokine Modulation and Immune Cell Regulation

No research data was found regarding the influence of this compound on the production of inflammatory or anti-inflammatory cytokines. Similarly, its impact on the function and differentiation of immune cells such as T-cells, B-cells, macrophages, or dendritic cells remains uninvestigated in the available scientific literature.

Inflammatory Signaling Pathway Intervention

There is no available information on whether this compound interacts with key inflammatory signaling pathways, such as the NF-κB, MAPK, or JAK-STAT pathways. Research is needed to determine if this compound can modulate the activity of these pathways to exert anti-inflammatory effects.

Neuroprotective and Neurodegenerative Disease Research involving this compound

Comprehensive searches have not revealed any studies focused on the neuroprotective effects of this compound or its potential application in the context of neurodegenerative diseases. The scientific community has not yet published research exploring its ability to preserve neuronal function or to interfere with the pathological processes underlying these conditions.

Neuronal Viability and Synaptic Function Preservation

There is no scientific evidence to suggest that this compound promotes neuronal viability or preserves synaptic function. Studies examining its effects on neuronal survival, neurite outgrowth, or synaptic plasticity are currently absent from the scientific record.

Amyloidogenesis and Protein Aggregation Inhibition

No studies have been identified that investigate the potential of this compound to inhibit the formation of amyloid plaques or the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta, tau, or alpha-synuclein.

Metabolic Disorder Research Pertaining to this compound

A thorough review of existing scientific literature indicates a lack of research into the effects of this compound on metabolic disorders. There are no published studies that explore its potential role in regulating glucose metabolism, lipid profiles, or other metabolic parameters.

Lipid Metabolism and Glucose Homeostasis Regulation

An extensive review of scientific databases and literature reveals a significant gap in our understanding of how this compound influences lipid metabolism and glucose homeostasis. No dedicated studies were identified that investigate its potential role in key metabolic processes such as fatty acid oxidation, cholesterol metabolism, or the regulation of blood glucose levels. The intricate interplay between lipid and glucose metabolism is a critical area of research for metabolic disorders, and while various phenolic compounds and fatty acid amides have been studied for their effects, data specifically on this compound is not available.

Oncological Research on this compound

In the field of oncology, while numerous compounds are screened for their potential anticancer properties, there is no published research that specifically examines the effects of this compound.

Cell Cycle Arrest and Apoptosis Induction in Cancer Cells

There are no studies available that have investigated the ability of this compound to induce cell cycle arrest or promote apoptosis (programmed cell death) in cancer cells. Such studies are fundamental in the early stages of anticancer drug discovery.

Antimicrobial and Antiviral Research with this compound

The potential of this compound as an antimicrobial or antiviral agent also appears to be an unexplored area of research.

Bacterial and Fungal Growth Inhibition Mechanisms

There is a lack of published studies investigating the efficacy and mechanisms of this compound in inhibiting the growth of bacteria and fungi. Research in this area would typically involve determining the minimum inhibitory concentration (MIC) against various pathogenic strains and elucidating the molecular pathways through which it exerts any antimicrobial effects.

Viral Replication Cycle Interference

This compound (4-HPR), also known as fenretinide, has demonstrated notable potential as an antiviral agent by interfering with the replication cycle of several viruses. nih.govnih.govnih.gov Research has particularly focused on its activity against members of the Flaviviridae family, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Hepatitis C virus (HCV), as well as against coronaviruses like SARS-CoV-2. nih.govnih.govnih.govresearchgate.net The primary mechanism of its antiviral action involves the inhibition of viral RNA synthesis and the disruption of host cell processes that are essential for viral replication. nih.govnih.govnih.gov

Inhibition of Viral RNA Synthesis

A significant body of research highlights that 4-HPR's antiviral activity is closely linked to a reduction in the steady-state levels of viral genomic RNA. nih.govnih.govnih.gov Studies on both DENV and ZIKV have shown that treatment with 4-HPR leads to a substantial decrease in the rate of viral RNA synthesis. nih.govnih.gov This effect is not due to the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral genome. nih.govnih.gov Instead, it is suggested that 4-HPR may interfere with the assembly or function of the viral replicase complex, which is a multiprotein machinery anchored to intracellular membranes. nih.gov

For instance, in the context of flaviviruses, the replication of their positive-sense RNA genome occurs on membrane-associated complexes that include viral non-structural proteins like NS3 and NS5, which provide helicase and polymerase activities, respectively. nih.gov While the precise molecular target of 4-HPR within this process remains under investigation, its impact on viral RNA accumulation is a consistent finding. nih.govnih.gov

Interference with Host Cell Factors and Processes

Beyond its direct impact on viral RNA synthesis, 4-HPR is known to modulate host cell lipid metabolism, which can indirectly affect viral replication. nih.govnih.gov Viruses, particularly enveloped viruses, heavily rely on the host cell's lipid biosynthetic machinery for their replication and assembly. nih.gov 4-HPR is an inhibitor of dihydroceramide (B1258172) desaturase 1 (DES1), an enzyme involved in sphingolipid metabolism. nih.gov While initial hypotheses suggested that this inhibition might be the primary antiviral mechanism, further studies have indicated that the antiviral activity of 4-HPR against DENV is separable from its effects on dihydroceramide homeostasis. nih.gov

In the case of SARS-CoV-2, 4-HPR has been shown to suppress spike protein-mediated cell-cell fusion, a critical step in viral entry and spread. nih.gov This suppression of membrane fusion is thought to be caused by a decrease in membrane fluidity induced by 4-HPR. nih.gov This suggests a DES1-independent mechanism of action against SARS-CoV-2. nih.gov

Research Findings on Viral Replication Interference

Multiple studies have provided data on the efficacy of 4-HPR in inhibiting viral replication in both cell culture and animal models.

Zika Virus (ZIKV): In mammalian cell cultures, 4-HPR has been shown to potently inhibit ZIKV. nih.govnih.gov Furthermore, in a murine model of ZIKV infection, administration of 4-HPR resulted in a significant reduction in both viremia (the presence of the virus in the blood) and the viral burden in the brain. nih.govnih.gov This in vivo efficacy correlated with a significant decrease in the abundance of ZIKV RNA. nih.govnih.gov

Dengue Virus (DENV): 4-HPR has been identified as an inhibitor of DENV, limiting the steady-state accumulation of viral RNA. nih.govnih.gov In a murine model of DENV infection, oral administration of 4-HPR was shown to reduce viremia. nih.gov The effective concentration (EC50) of 4-HPR against all four DENV serotypes in vitro is approximately 1 μM. mdpi.com

SARS-CoV-2: 4-HPR has demonstrated potent antiviral activity against the SARS-CoV-2 NCGM-05-2N strain with a 50% effective concentration (EC50) value of 4.4 µM. nih.gov Treatment of cells with 5 µM of 4-HPR resulted in an approximately 60% inhibition of viral infection. nih.gov

The following interactive data tables summarize key research findings on the interference of this compound with viral replication.

Emerging Research Directions and Future Perspectives for N 4 Hydroxyphenyl Stearamide

Integration with Advanced Delivery Systems for Research Applications

A significant hurdle in the preclinical study of lipophilic compounds like N-(4-Hydroxyphenyl)stearamide is their limited bioavailability. nih.gov Modern pharmaceutical research is increasingly focusing on advanced delivery systems to overcome such challenges. pjps.pk The integration of this compound with nanotechnology-based carriers represents a promising frontier. jddtonline.info These systems are designed to enhance solubility, improve stability, and enable targeted delivery to specific cells or tissues. plus.ac.at

For instance, research on the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) has demonstrated the utility of novel delivery platforms. One such system is a nanoformulation using acetylated human serum albumin (HSA), which showed biocompatibility and therapeutic efficacy in a xenograft mouse model. nih.gov Another approach involved an organized lipid matrix, LYM-X-SORB, which significantly increased the oral bioavailability of 4-HPR in mice, leading to higher plasma and tissue concentrations compared to conventional corn oil formulations. nih.gov These studies provide a strong rationale for exploring similar nanocarriers, such as lipid nanoparticles, polymeric nanoparticles, and liposomes, for the delivery of this compound in research settings. mdpi.comnih.gov Such advancements could lead to more consistent and reliable results in preclinical models by ensuring effective delivery of the compound to its site of action.

Table 1: Examples of Advanced Delivery Systems Investigated for a Related Retinoid Compound

| Delivery System | Compound | Key Finding in Preclinical Model | Reference |

|---|---|---|---|

| Acetylated Human Serum Albumin (HSA) Nanoparticles | N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR) | Showed high biocompatibility and therapeutic efficacy in a neuroblastoma xenograft mouse model. | nih.gov |

Combination Strategies with Other Research Compounds

The complexity of biological systems often necessitates multi-target approaches. Future research will likely investigate this compound in combination with other research compounds to explore synergistic or additive effects. mdpi.com The principle of synergy, where the combined effect of two compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.gov

For example, studies with the structurally similar compound N-(4-hydroxyphenyl)retinamide (4-HPR) have shown that it acts synergistically with dimethylsphingosine (DMS) to enhance cancer cell killing. nih.gov The mechanism behind this synergy involves the 4-HPR-induced increase in dihydrosphingolipids, which potentiates the cytotoxic effects of DMS. nih.gov This suggests that combining this compound with agents that modulate lipid metabolism or other related signaling pathways could be a fruitful area of investigation. Exploring combinations with other anti-inflammatory or neuroprotective agents could also reveal novel therapeutic strategies for preclinical models of disease. nih.govnih.govmdpi.com The goal of such combination studies is to achieve greater efficacy, potentially target multiple disease pathways, and understand the intricate molecular interactions of these compounds.

Omics Technologies in Understanding this compound Biology

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel the comprehensive biological impact of a compound. nih.gov Applying these high-throughput techniques to the study of this compound can provide an unbiased, system-wide view of its mechanism of action. nih.gov

Proteomics can identify the full spectrum of proteins whose expression or post-translational modification is altered following treatment with the compound, offering clues to its direct targets and downstream signaling cascades.

Metabolomics can map the changes in cellular metabolites, providing a functional readout of the physiological state and revealing how the compound alters metabolic pathways. Given its role as a FAAH inhibitor, metabolomics is particularly suited to quantify its impact on the broader endocannabinoid and lipid signaling network. mdpi.com

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles, helping to identify the genetic pathways modulated by this compound.

Lipidomics , a subset of metabolomics, can provide detailed insights into the alterations in various lipid species, which is highly relevant for a lipid amide compound that interacts with the endocannabinoid system. nih.gov

Integrated multi-omics approaches can help construct a comprehensive molecular landscape of the cellular response to this compound, facilitating the identification of biomarkers for its activity and a deeper understanding of its biological role. nih.govnih.gov

Challenges and Opportunities in Translational Research of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For this compound, this path presents both challenges and opportunities. cytivalifesciences.com

Challenges:

Bioavailability and Formulation: As discussed, the compound's lipophilicity poses a significant challenge for achieving optimal and consistent concentrations in preclinical models, a critical factor for reproducibility and eventual clinical translation. nih.govresearchgate.net

Scalable Manufacturing: Moving from laboratory-scale synthesis to large-scale production under Good Manufacturing Practice (GMP) standards can be a major hurdle, requiring process optimization and significant financial investment. cytivalifesciences.com

Regulatory Navigation: The regulatory pathway for any new compound is complex and requires extensive data on its pharmacological profile and activity in validated preclinical models. cytivalifesciences.comnih.gov

Opportunities:

Advanced Formulations: The development of nanomedicines and other advanced delivery systems presents a clear opportunity to overcome bioavailability issues, thereby enhancing the compound's potential in research applications. researchgate.netnih.gov

Targeted Research: As an inhibitor of FAAH, this compound has a relatively well-defined primary target. This allows for focused research into its effects on the endocannabinoid system and associated pathologies, such as inflammation and pain, in animal models. mdpi.comresearchgate.net

Biomarker Development: The use of omics technologies can facilitate the discovery of biomarkers that correlate with the compound's activity. These biomarkers can be invaluable for monitoring biological effects in more advanced preclinical studies. nih.gov

Successfully navigating these challenges will be key to realizing the translational opportunities for this compound in biomedical research.

Ethical Considerations in Preclinical Research Involving this compound

All preclinical research must be guided by stringent ethical principles to ensure the humane treatment of laboratory animals and the responsible use of scientific resources. nih.gov Research involving this compound is subject to these fundamental ethical considerations.

The core principles outlined in the Belmont Report—respect for persons, beneficence, and justice—provide a framework for human subject research and have analogous applications in the preclinical space. nih.gov Key ethical considerations include:

Animal Welfare: In vivo studies must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (minimizing any potential pain, suffering, or distress). nih.gov

Scientific Rigor: Research protocols must be well-designed to ensure that the data generated are robust and reproducible. Poorly designed studies that yield inconclusive results are an unethical use of animals and resources.

Use of Human Tissues: If research involves patient-derived materials, such as in patient-derived xenograft (PDX) models, ethical considerations expand to include patient consent, data privacy, and the respectful use of human biological materials. nih.gov

Informed Consent: In any study that may eventually progress towards human trials, the principles of informed consent are paramount. This involves ensuring that future participants have a clear understanding of the study's purpose, procedures, and potential risks. ctfassets.net

Institutional Animal Care and Use Committees (IACUCs) and Institutional Review Boards (IRBs) play a critical role in overseeing that all research involving this compound is conducted in compliance with national and international ethical guidelines and regulations. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) |

| Dimethylsphingosine (DMS) |

| Anandamide |

| URB597 |

| OL-135 |

Q & A

Q. What are the common synthetic methodologies for preparing N-(4-Hydroxyphenyl)stearamide, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is typically synthesized via dehydration condensation between stearic acid and 4-aminophenol. Key parameters include:

- Temperature : Optimal reaction temperatures range from 120–140°C; higher temperatures (>140°C) improve dehydration efficiency but risk side reactions .

- Catalysts : Acid catalysts like p-toluenesulfonic acid enhance reaction rates and yield .

- Coupling Reagents : Alternative methods use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation under milder conditions, reducing thermal degradation risks .

Characterization via FT-IR (amide I band at ~1640 cm⁻¹) and NMR (δ 7.3–6.7 ppm for aromatic protons) is critical for confirming structure .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ (e.g., C₂₄H₄₁NO₂, m/z 382.308) and fragmentation patterns (e.g., McLafferty rearrangement fragments) .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms aromatic protons (δ 6.7–7.3 ppm) and aliphatic chains (δ 1.2–2.3 ppm). ¹³C-NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons .

- FT-IR : Validates amide bonds (N–H stretch at ~3300 cm⁻¹; C=O at ~1640 cm⁻¹) .

Q. What are the reported biological or material science applications of this compound?

- Methodological Answer :

- Insecticidal Activity : A structurally similar stearamide derivative from Streptomyces sp. demonstrated potent activity against Helicoverpa armigera (LD₅₀ = 12.5 µg/mL), suggesting potential agrochemical applications .

- Amphiphilic Materials : Stearamides with aromatic substituents (e.g., nitro groups) exhibit self-assembly properties for nanotechnology applications .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Codes : R36/37/38 (irritating to eyes, respiratory system, and skin).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Post-handling, wash thoroughly with soap and water .

Q. How does the molecular structure of this compound influence its physicochemical properties?

- Methodological Answer :

- Hydrophobicity : The C18 stearoyl chain enhances lipid solubility (logP ≈ 8.2), impacting bioavailability and environmental persistence.

- Aromatic Interactions : The 4-hydroxyphenyl group enables hydrogen bonding and π-π stacking, relevant for crystallization and material design .

Advanced Research Questions

Q. How can orthogonal experimental design optimize the synthesis of this compound, and what factors dominate yield variability?

- Methodological Answer : A Taguchi orthogonal array (e.g., L9 matrix) evaluates variables:

Q. What discrepancies exist in reported bioactivity data for stearamide derivatives, and how can synthesis pathway validation resolve contradictions?

- Methodological Answer : Bioactivity variations (e.g., insecticidal LD₅₀ ranges) may arise from structural isomers or impurities . Rigorous validation steps include:

- HPLC-PDA : Purity assessment (>98%) to exclude by-products like N-(4-hydroxyphenyl)acetamide derivatives .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm configuration, as misassigned structures (e.g., dioxolan stereochemistry) alter bioactivity .

Q. What computational tools are effective in predicting the environmental fate or receptor binding of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates lipid bilayer interactions, predicting bioaccumulation potential (e.g., logBCF = 3.2).

- Docking Studies : Identifies binding sites in insecticidal targets (e.g., acetylcholinesterase) using AutoDock Vina .

- QSAR Models : Correlates substituent effects (e.g., nitro groups) with toxicity thresholds .

Q. How do synthetic by-products like N-(4-hydroxyphenyl)acetamide form, and what mitigation strategies are recommended?

- Methodological Answer : Acetamide impurities arise from incomplete stearic acid coupling or side reactions. Mitigation involves:

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.